1-Iodo-4-methylcyclohexane
Overview
Description
1-Iodo-4-methylcyclohexane is an organic compound with the molecular formula C7H13I It is a derivative of cyclohexane, where an iodine atom is attached to the first carbon and a methyl group is attached to the fourth carbon of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-4-methylcyclohexane can be synthesized through the iodination of 4-methylcyclohexanol. The reaction typically involves the use of iodine and a suitable oxidizing agent, such as phosphorus trichloride or red phosphorus, under controlled conditions to ensure the selective substitution of the hydroxyl group with an iodine atom.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, cyanide ions, or amines, leading to the formation of different substituted cyclohexane derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes, such as 4-methylcyclohexene.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride, resulting in the formation of 4-methylcyclohexane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Elimination: Potassium tert-butoxide in tert-butanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 4-methylcyclohexanol, 4-methylcyclohexyl cyanide, or 4-methylcyclohexylamine.
Elimination: 4-methylcyclohexene.
Reduction: 4-methylcyclohexane.
Scientific Research Applications
1-Iodo-4-methylcyclohexane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: It can be used in the study of enzyme-catalyzed reactions involving halogenated compounds.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-iodo-4-methylcyclohexane in chemical reactions involves the cleavage of the carbon-iodine bond, which can be facilitated by nucleophiles or bases. The iodine atom, being a good leaving group, allows for various substitution and elimination reactions to occur. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Bromo-4-methylcyclohexane: Similar in structure but with a bromine atom instead of iodine. It undergoes similar substitution and elimination reactions but with different reactivity due to the difference in bond strength and leaving group ability.
1-Chloro-4-methylcyclohexane: Contains a chlorine atom instead of iodine. It is less reactive in substitution reactions compared to 1-iodo-4-methylcyclohexane due to the stronger carbon-chlorine bond.
4-Methylcyclohexanol: The hydroxyl group can be substituted with iodine to form this compound. It is used as a precursor in the synthesis of the iodinated compound.
Uniqueness: this compound is unique due to the presence of the iodine atom, which is a larger and more polarizable halogen compared to bromine and chlorine. This makes it more reactive in nucleophilic substitution reactions and provides distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
1-iodo-4-methylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13I/c1-6-2-4-7(8)5-3-6/h6-7H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWJQRUZWIIGPT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65500-78-9 | |
Record name | 1-iodo-4-methylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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